Product packaging for beta-D-fructuronic acid(Cat. No.:)

beta-D-fructuronic acid

Cat. No.: B1262287
M. Wt: 194.14 g/mol
InChI Key: PTCIWUZVDIQTOW-SHPLCBCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-fructuronic acid (C 6 H 10 O 7 ), a uronic acid derivative, is a specialized monosaccharide that serves as a valuable compound in biochemical and metabolic research. This product is offered as a high-purity standard for research applications. As a uronic acid, its structure features a sugar backbone with a carboxylic acid group, placing it in a class of molecules with significant industrial and biological relevance . Uronic acids, in general, are recognized as crucial building blocks for glycosaminoglycans (GAGs) like hyaluronic acid, which is composed of D-glucuronic acid and N-acetyl-D-glucosamine . They are also integral components of bacterial cell walls and various gums . The primary research value of this compound lies in its role as an intermediate in microbial metabolic pathways. It is identified in biochemical databases as a metabolite within specialized microbial networks, often associated with compounds like D-fructuronate and D-tagaturonate . Researchers utilize this compound to study bacterial catabolism of sugars and the enzymatic processes involved in the oxidation and utilization of sugar acids . Investigations into sugar acids like this compound contribute to advancing the field of metabolic engineering, which aims to produce these acids sustainably from renewable resources for applications in the polymer, pharmaceutical, and cosmetic industries . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O7 B1262287 beta-D-fructuronic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6-/m1/s1

InChI Key

PTCIWUZVDIQTOW-SHPLCBCASA-N

SMILES

C(C1(C(C(C(O1)C(=O)O)O)O)O)O

Isomeric SMILES

C([C@@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O

Canonical SMILES

C(C1(C(C(C(O1)C(=O)O)O)O)O)O

Origin of Product

United States

Enzymatic and Chemical Synthesis Approaches for Beta D Fructuronic Acid and Its Derivatives

Advanced Chemical Synthesis of Beta-D-Fructuronic Acid Analogs and Oligosaccharide Linkages.

Stereoselective Synthesis of Fructuronic Acid-Containing Oligosaccharides

The stereoselective synthesis of oligosaccharides containing uronic acids, such as this compound, presents unique challenges for chemists. The electronic and steric properties of the carboxyl group at the C-5 position can significantly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. alaska.edu Generally, two main strategies are employed for the synthesis of such complex carbohydrates: a pre-glycosylation oxidation approach, where a uronic acid building block is used directly, and a post-glycosylation oxidation strategy, which involves the oxidation of a primary alcohol to a carboxylic acid after the oligosaccharide chain has been assembled. researchgate.net

The post-glycosylation oxidation approach is often favored as uronic acid building blocks can be less reactive, leading to lower yields in glycosylation reactions. researchgate.net However, the choice of strategy is highly dependent on the specific target molecule and the protecting groups used.

A notable example of the synthesis of an oligosaccharide containing a this compound moiety is the preparation of beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1→6)-O-alpha-D-glucopyranoside. nih.gov This synthesis was achieved by the enzymatic oxidation of the primary alcohol of the galactose residue in raffinose (B1225341) using D-galactose oxidase, followed by chemical oxidation with hypoiodite (B1233010) to yield the corresponding uronic acid. nih.gov This chemo-enzymatic approach highlights a powerful method for introducing uronic acid functionalities into existing oligosaccharides.

While specific examples detailing the stereoselective synthesis of a broader range of this compound-containing oligosaccharides are limited in published literature, the general principles of stereoselective glycosylation are applicable. The control of stereoselectivity (the formation of either an α or β linkage) is a critical aspect of oligosaccharide synthesis. ljmu.ac.ukresearchgate.net This is often achieved through the careful selection of glycosyl donors, protecting groups, promoters, and reaction conditions. For instance, the use of a participating protecting group at the C-2 position of a glycosyl donor typically leads to the formation of a 1,2-trans-glycosidic linkage. Conversely, non-participating groups at C-2, combined with specific solvents and promoters, are often used to favor the formation of 1,2-cis-linkages. researchgate.net

The synthesis of oligosaccharides containing other uronic acids, such as mannuronic acid, provides insight into the strategies that could be applied to this compound. For example, the synthesis of β-(1→4)-linked di- and tri-D-mannuronic acid neoglycolipids was achieved using a diastereoselective β-D-mannosylation protocol with a 4,6-di-O-benzylidene-protected 1-thio mannoside donor. nih.gov The subsequent regioselective oxidation of the primary alcohol to a carboxylic acid was performed using a TEMPO/BAIB system. nih.gov This demonstrates a successful application of the post-glycosylation oxidation strategy to create β-linked uronic acid-containing oligosaccharides.

Strategy Description Advantages Challenges Relevant Compounds
Pre-glycosylation OxidationA uronic acid derivative is used as the glycosyl donor.Direct incorporation of the uronic acid moiety.Potentially lower reactivity of the donor, leading to lower glycosylation yields.Glucuronic acid donors, Galacturonic acid donors
Post-glycosylation OxidationA neutral sugar is incorporated into the oligosaccharide, and the primary alcohol is subsequently oxidized to a carboxylic acid.Utilizes more reactive glycosyl donors, potentially leading to higher yields.Requires selective oxidation in the presence of other functional groups, which can be challenging.Raffinose, beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1→6)-O-alpha-D-glucopyranoside
Chemo-enzymatic SynthesisCombines chemical synthesis steps with enzymatic transformations.High selectivity and mild reaction conditions of enzymes.Enzyme availability and stability can be limiting factors.beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1→6)-O-alpha-D-glucopyranoside

Novel Catalytic Approaches in Fructuronic Acid Derivatization (e.g., Microwave-Promoted Synthesis)

The derivatization of carbohydrates, including uronic acids, is crucial for creating a wide range of functional molecules for various applications. Novel catalytic approaches are continuously being developed to improve the efficiency, selectivity, and environmental footprint of these transformations. Among these, microwave-assisted synthesis has emerged as a powerful tool in carbohydrate chemistry. oatext.com

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities by minimizing side reactions. oatext.comnih.gov This is due to the efficient and uniform heating of the reaction mixture, which is different from conventional heating methods. oatext.com

While specific applications of microwave-assisted synthesis for the derivatization of this compound are not extensively reported in the literature, the successful application of this technology to other uronic acids, such as D-glucuronic acid, demonstrates its potential. For instance, the microwave-assisted coupling of D-glucuronic acid with various alcohols has been successfully performed in the presence of solid acid catalysts, such as sulfuric acid impregnated on silica. This method afforded monosubstituted β-D-glucofuranosidurono-6,3-lactones in excellent yields (up to 98%) in less than 10 minutes.

The use of solid acid catalysts in conjunction with microwave heating is particularly advantageous as it simplifies product purification, often requiring only filtration to remove the catalyst. These catalysts have also shown good reusability, making the process more cost-effective and environmentally friendly.

Other novel catalytic approaches that could be applicable to the derivatization of this compound include the use of new catalyst systems for specific transformations. For example, the development of titanium-based catalysts has enabled the stereoselective synthesis of C-glycosides, which are important carbohydrate mimetics. nus.edu.sg While not yet applied to fructuronic acid, these methods open new avenues for creating carbon-linked derivatives.

The table below summarizes some novel catalytic approaches that have been applied to the derivatization of carbohydrates and could potentially be adapted for this compound.

Catalytic Approach Description Key Features Potential Application for Fructuronic Acid
Microwave-Assisted Synthesis with Solid Acid CatalystsUtilizes microwave irradiation to accelerate reactions catalyzed by solid acids (e.g., sulfuric acid on silica).Rapid reaction times, high yields, easy catalyst removal and recycling.Esterification, glycosylation, and lactonization of this compound.
Titanium CatalysisEmploys titanium-based catalysts for reductive carbon-carbon bond formation. nus.edu.sgEnables the synthesis of stereodefined C-glycosides. nus.edu.sgSynthesis of C-glycoside derivatives of this compound.
Chemo-enzymatic DerivatizationCombines chemical and enzymatic steps to achieve specific modifications.High selectivity of enzymes for specific functional groups.Selective acylation, deacylation, or glycosylation of this compound and its derivatives.

The exploration of these and other novel catalytic methods will be essential for unlocking the full potential of this compound as a versatile building block in synthetic chemistry.

Biological Roles and Molecular Interactions

Contribution to Microbial Structural Components and Biopolymers

The cell walls of bacteria are complex structures vital for their survival, composed of peptidoglycan and, in Gram-positive bacteria, teichoic acids. wikipedia.org Some bacteria, under specific conditions like phosphate (B84403) limitation, synthesize anionic polymers known as teichuronic acids, which contain uronic acids in their structure. While common uronic acids like glucuronic acid and galacturonic acid are known components, the direct incorporation of beta-D-fructuronic acid into these structural polymers is not yet documented in detail.

Biosynthesis and Structural Integration within Teichoic Acids and Peptidoglycan Frameworks

The biosynthesis of teichoic acids involves the assembly of repeating alditol-phosphate units on a lipid carrier before being attached to the peptidoglycan. wikipedia.org Teichuronic acids, the phosphate-free analogues, are similarly assembled from nucleotide-activated uronic acid precursors. However, the specific enzymes and transport mechanisms that would recognize and incorporate a this compound precursor into the teichoic or teichuronic acid backbone have not been characterized. Likewise, the established biosynthetic pathway for peptidoglycan does not show an integration point for this compound.

Involvement in Intercellular Communication and Molecular Recognition

Molecules derived from carbohydrates play crucial roles in signaling and recognition between cells and organisms. These range from oligosaccharins in plants to microbial metabolites that interact with host receptors.

Oligosaccharins and Their Modulatory Effects on Plant Metabolism

Oligosaccharins are biologically active oligosaccharides that can regulate plant growth, development, and defense mechanisms, acting in a hormone-like fashion. researchgate.net Many of these signaling molecules are fragments of pectin, a major component of the plant cell wall rich in galacturonic acid. researchgate.net These pectic oligosaccharides can trigger defense responses and influence processes like fruit ripening. researchgate.net While the principle of uronic acid-containing oligosaccharides acting as signaling molecules is well-established, there is currently no specific research identifying oligosaccharins derived from this compound or detailing their potential modulatory effects on plant metabolism.

Ligand-Receptor Interactions in Microbial Host Systems

The communication between gut microbiota and their host is mediated by a vast array of microbial metabolites that can act as ligands for host receptors, influencing host physiology and immune responses. nih.gov For instance, microbial enzymes like β-glucuronidase can process glucuronide-conjugated molecules in the gut, releasing active compounds that interact with host systems. nih.gov This highlights a pathway where sugar acids are central to microbe-host symbiosis. However, specific studies that identify this compound as a signaling molecule or ligand for a particular microbial or host receptor system have not been reported.

Advanced Analytical and Computational Methodologies for Research on Beta D Fructuronic Acid

Chromatographic Separation and Quantitative Analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful and widely used technique for the direct analysis of carbohydrates without the need for derivatization. nih.govkemolab.hr Carbohydrates, including uronic acids, are weak acids that can be ionized at high pH, allowing for their separation on strong anion-exchange columns. thermofisher.comthermofisher.com The separated analytes are then detected with high sensitivity using pulsed amperometry, which involves measuring the electrical current generated by their oxidation at a gold electrode surface. thermofisher.com

This method is highly selective for carbohydrates because the detection potential is set to a level where few other compound classes are oxidized. nih.gov HPAE-PAD can separate complex mixtures of monosaccharides, oligosaccharides, and sugar acids. thermofisher.comnih.gov Specifically, it has been successfully applied to the separation and quantification of various uronic acids, such as glucuronic acid and galacturonic acid, in diverse samples like wood hydrolysates. thermofisher.com Given that HPAE-PAD is suitable for ketoses (like fructose) and other uronic acids, it represents a primary analytical choice for the analysis of beta-D-fructuronic acid. The technique's ability to resolve isomers and provide quantitative data makes it invaluable for studying the presence and metabolism of this compound.

Table 1: HPAE-PAD System Parameters for Uronic Acid Analysis (Illustrative Example)

ParameterSettingPurpose
Column Dionex CarboPac™ PA20 or PA200Anion-exchange column designed for carbohydrate and uronic acid separation.
Mobile Phase Sodium hydroxide (B78521) (NaOH) and Sodium acetate (B1210297) (NaOAc) gradientThe NaOH eluent maintains a high pH to keep the uronic acids in their anionic form for separation. The NaOAc gradient is used to elute more strongly retained analytes like uronic acids.
Detection Pulsed Amperometric Detection (PAD) with a gold working electrodeProvides sensitive and direct detection of non-derivatized carbohydrates.
Flow Rate 0.5 mL/minTypical flow rate for analytical separation.
Temperature 30 °CControlled temperature ensures reproducible retention times.

This table presents typical parameters for uronic acid analysis using HPAE-PAD, which would be adapted and optimized for the specific analysis of this compound.

Gas Chromatography (GC) and Liquid Chromatography (LC) Methodologies

Both Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), are fundamental techniques for the analysis of uronic acids, including this compound.

Gas Chromatography (GC-MS): The analysis of non-volatile compounds like uronic acids by GC-MS requires a chemical derivatization step to increase their volatility. nih.gov A common procedure involves acid hydrolysis to release the monosaccharide, followed by reduction and acetylation to form alditol acetates, or through other derivatization schemes using agents like ethanethiol-trifluoroacetic acid and acetic anhydride-pyridine. nih.govchromforum.org These derivatization methods enable the simultaneous quantitative analysis of neutral sugars and uronic acids. nih.gov The resulting derivatives can be separated on a GC column and identified by their characteristic mass spectra. While powerful, this method can be complex due to the multi-step sample preparation. chromforum.org

Liquid Chromatography (LC-MS): LC-MS has emerged as a robust alternative that often requires simpler sample preparation than GC-MS. nih.gov Reversed-phase LC coupled with tandem mass spectrometry (LC-MS/MS) can be used for the open detection of metabolites conjugated with glucuronic acid, demonstrating its utility for uronic acid analysis. nih.gov The development of LC-QTOF/MS (Quadrupole Time-of-Flight) methods offers fast and accurate quantitative analysis of organic acids with high resolution and sensitivity, making it well-suited for metabolomics studies that might include this compound. sonar.ch

Challenges and Advancements in Quantitative Uronic Acid Analysis

The quantitative analysis of uronic acids presents several challenges. Polysaccharides containing uronic acids can be resistant to complete acid hydrolysis, potentially leading to an underestimation of their content. mdpi.com Once released, uronic acids can exist in equilibrium with their lactone forms, which can complicate chromatographic separation and quantification. Furthermore, separating uronic acids from a large excess of neutral sugars can be difficult.

To overcome these challenges, various advancements have been made. Two-step acid hydrolysis procedures have been developed to ensure the complete release of uronic acids from complex polysaccharides. mdpi.com Chemical modification techniques, such as methylation followed by reduction of the uronic acids while they are still part of the polymer, can prevent lactone formation and improve recovery. thermofisher.com The development of specialized chromatographic columns and detection methods, like the aforementioned HPAE-PAD, has significantly improved the resolution and sensitivity of uronic acid analysis. thermofisher.com Additionally, colorimetric methods, such as the sulfuric acid carbazole (B46965) method, continue to be used, although they can be susceptible to interference from neutral sugars. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods provide indispensable insights into the molecular properties and interactions of this compound, complementing experimental data by offering a detailed view at the atomic level.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For this compound, MD simulations can be employed to explore its conformational landscape in different environments, such as in aqueous solution. By simulating the movements of atoms over time, researchers can identify the most stable three-dimensional structures and the flexibility of the molecule. A similar approach has been successfully used to determine the conformational free energies and puckering landscapes of other uronic acids like methyl-α-L-iduronic and methyl-β-D-glucuronic acids in water. arxiv.org

Furthermore, MD simulations are crucial for understanding how this compound interacts with proteins, such as enzymes or receptors. nih.gov These simulations can model the binding process, identify key amino acid residues involved in the interaction, and calculate the binding affinity. nih.gov This information is vital for understanding its biological role and for designing molecules that could modulate its activity.

Table 2: Key Outputs of MD Simulations for this compound Research

MD Simulation OutputResearch Application
Conformational Ensembles Identifies the most probable shapes (puckering, rotamers) of the molecule in solution.
Root Mean Square Deviation (RMSD) Measures the stability of the molecule or a protein-ligand complex over the simulation time.
Root Mean Square Fluctuation (RMSF) Highlights flexible regions of the molecule or interacting protein.
Binding Free Energy Calculations (e.g., MM/PBSA) Predicts the strength of the interaction between this compound and a protein binding site.
Hydrogen Bond Analysis Identifies specific hydrogen bonding patterns that stabilize the protein-ligand complex.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations provide a highly detailed description of the electronic structure of a molecule, which governs its chemical properties and reactivity. For this compound, QM methods can be used to calculate properties such as partial atomic charges, molecular orbital energies, and the electrostatic potential map. This information is fundamental to understanding how the molecule will interact with other molecules, including water and biological macromolecules.

QM calculations are also essential for studying reaction mechanisms. For instance, if this compound is a substrate for an enzyme, QM or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the enzymatic reaction, calculate activation energies, and identify transition states. Such calculations have been applied to understand complexation and redox reactions involving uronic acids and metal ions. nih.gov

Predictive Modeling of Enzyme-Substrate Specificity and Binding Sites

Predicting which enzymes can bind and process this compound is a significant challenge. Advanced computational approaches, including machine learning, are being developed to predict enzyme-substrate specificity. nih.gov These models can be trained on existing data of known enzymes and their substrates to learn the principles of molecular recognition.

By representing the enzyme and substrate with specific features (e.g., structural, energetic), models like graph convolutional networks can predict the likelihood of a given enzyme acting on a novel substrate like this compound. nih.govresearchgate.net Such predictive models can guide experimental work by identifying candidate enzymes for further investigation. For example, data from enzymes known to act on other uronic acids, such as uronate dehydrogenases, could be used to build models to screen for enzymes that might recognize this compound. nih.gov This approach accelerates the discovery of metabolic pathways involving this compound and aids in the engineering of novel enzymes with desired specificities.

Probabilistic Identification and Annotation in Structural Databases.

The definitive identification of metabolites in complex biological samples represents a significant challenge in untargeted metabolomics. Traditional methods often rely on deterministic matching of spectral features to entries in structural databases, which can be prone to ambiguity, especially when a single mass corresponds to multiple chemical formulas. Probabilistic identification and annotation methods offer a more sophisticated and statistically robust approach to this challenge by assigning a likelihood to each potential metabolite identification. These methodologies are particularly valuable for compounds like this compound, which may be present in intricate biological matrices.

Probabilistic approaches leverage Bayesian statistics and machine learning algorithms to integrate various streams of analytical data and prior biochemical knowledge. This results in a quantitative measure of confidence for each annotation, moving beyond simple binary (yes/no) identification. For a given experimental mass peak that could potentially correspond to this compound, these methods calculate a posterior probability, which is the likelihood of the annotation being correct given the observed data.

Several computational frameworks and software packages have been developed to facilitate probabilistic metabolite annotation. These tools, such as MetAssign, ProbMetab, and PUMA (Probabilistic modeling for Untargeted Metabolomics Analysis), employ generative models and stochastic sampling to compute these posterior probability distributions. The core of these methods involves a Bayesian model that considers multiple factors.

The initial step in these probabilistic frameworks is the calculation of a prior probability. This can be based on the mass accuracy of the measurement, comparing the experimental mass-to-charge ratio (m/z) to the theoretical m/z of this compound. However, the power of these methods lies in their ability to incorporate additional evidence. For instance, prior knowledge from existing databases, such as the Human Metabolome Database (HMDB) or ChEBI, can be used to weight the probability. The ChEBI database, for example, contains manually annotated entries for this compound (CHEBI:47949).

Furthermore, these models can integrate information about expected isotope patterns, the formation of different adducts, and the presence of biochemically related compounds in the same sample. For this compound, the model would assess the likelihood of observing its characteristic isotopic distribution and any common adducts. The presence of metabolically linked compounds, such as D-fructose, would increase the posterior probability of a correct annotation for this compound.

The output of these probabilistic methods is typically a ranked list of candidate metabolites for each experimental feature, with each candidate assigned a probability score. This allows researchers to set a confidence threshold for accepting an annotation, providing a more transparent and statistically grounded interpretation of the data.

To illustrate the probabilistic annotation process, consider the hypothetical data in the table below for an experimental feature with an m/z that could correspond to this compound.

Candidate CompoundMass Match Score (Prior Probability)Isotope Pattern ScoreBiochemical Context ScorePosterior ProbabilityRank
This compound 0.850.920.880.91 1
Isomer 10.840.800.650.762
Isomer 20.860.750.500.703
Unrelated Compound0.800.600.300.554

This table demonstrates how the integration of multiple lines of evidence can bolster the confidence in the annotation of this compound over other potential isomers or unrelated compounds with similar masses.

The following table outlines some of the key probabilistic annotation tools and their underlying principles.

ToolCore MethodologyKey FeaturesRelevant Inputs
MetAssign Bayesian clusteringProbabilistic annotation of individual peaks and estimation of metabolite presence.LC-MS peak lists, putative compound database.
ProbMetab Bayesian model with Dirichlet-categorical priorIncorporates diverse experimental data and biochemical reaction databases.Mass peaks, retention times, biochemical pathway information.
PUMA Generative model with stochastic samplingPredicts pathway activity and derives probabilistic annotations based on network context.Metabolomics measurements, biological network models.
IPA Integrated Probabilistic AnnotationIntegrates biochemical connections, isotope patterns, and adduct relationships.m/z values, potential adducts, known metabolic pathways.

The application of these advanced computational and statistical methodologies provides a more accurate and reliable means of identifying and annotating this compound in complex datasets, thereby enhancing the understanding of its role in biological systems.

Future Research Directions and Potential Applications in Biotechnology

Metabolic Engineering for Enhanced Production

The efficient production of beta-D-fructuronic acid and its derivatives is a key area of future research, with metabolic engineering of microbial systems offering a promising and sustainable alternative to traditional chemical synthesis. bohrium.com Strategies for enhancing production in microorganisms like Escherichia coli often involve the overexpression of key enzymes in the sugar acid's biosynthetic pathway and the deletion of competing metabolic pathways to increase the availability of precursor molecules. nih.govresearchgate.net

Furthermore, balancing cellular cofactors to support the necessary redox reactions and engineering transport proteins to facilitate the import of substrates and export of the final product are crucial for optimizing yields. nih.govresearchgate.net Advanced synthetic biology tools, such as CRISPR-Cas for precise genetic modifications and the implementation of dynamic regulatory circuits, are expected to play a pivotal role in developing highly efficient microbial cell factories for this compound production. nih.govresearchgate.net

Table 1: Key Strategies in Metabolic Engineering for Sugar Acid Production

StrategyDescription
Pathway Engineering Overexpression of crucial enzymes involved in the target molecule's synthesis.
Deletion of Competing Pathways Eliminating metabolic routes that consume precursor molecules.
Cofactor Balancing Ensuring an adequate supply of redox cofactors like NAD(P)H.
Transporter Engineering Improving the import of substrates and export of the product.
Synthetic Biology Tools Utilizing tools like CRISPR-Cas for precise and efficient genetic modifications.

This table summarizes common strategies employed in metabolic engineering to enhance the production of desired biochemicals, including this compound.

Development of Advanced Biosensors

The ability to detect and quantify this compound in real-time is essential for monitoring production processes and for in-depth biological studies. Advanced biosensors, particularly those based on fructuronic acid-binding proteins, are a focal point of development. mdpi.com These biosensors often utilize transcription factors that naturally regulate the metabolism of fructuronic acid. chemrxiv.org For instance, the Escherichia coli transcription factor UxuR, which controls the hexuronate metabolism pathway, can be engineered into a biosensor. rsc.orgdntb.gov.ua

In such a system, the binding of fructuronic acid to the UxuR protein triggers a conformational change, leading to a measurable signal, such as the expression of a fluorescent reporter protein. chemrxiv.orgchemrxiv.org Research is ongoing to improve the sensitivity, specificity, and dynamic range of these biosensors. nih.gov Modifications to the biosensor's genetic architecture and the optimization of culture conditions are key aspects of this research. nih.gov The development of robust and reliable biosensors will be instrumental for high-throughput screening of engineered microbial strains and for studying the dynamics of fructuronic acid in various biological contexts. nih.govsuny.edu

Discovery and Engineering of Novel Enzymatic Biocatalysts

Enzymes are at the heart of biotechnological processes involving this compound, from its synthesis to its transformation into other valuable compounds. nih.govacademie-sciences.fr The discovery of novel enzymes with desired activities and the engineering of existing ones to enhance their performance are critical research areas. nih.gov For example, the enzymatic formation of D-fructuronic acid from D-tagaturonic acid has been demonstrated. acs.org

Biocatalysis offers several advantages over traditional chemical methods, including higher specificity, milder reaction conditions, and reduced environmental impact. nih.govacademie-sciences.fr Researchers are exploring various enzyme classes, such as oxidoreductases and hydrolases, for their potential in fructuronic acid transformations. nih.gov Techniques like directed evolution are being employed to create "ncAA synthases" (non-canonical amino acid synthases) and other tailored enzymes with improved stability, substrate scope, and catalytic efficiency. nih.gov The development of efficient enzymatic biocatalysts will enable the sustainable production of this compound and its conversion into a wide range of bio-based chemicals and materials. unipd.itmdpi.com

Exploration of this compound Analogues and Conjugates as Biochemical Probes

The synthesis and application of this compound analogues and conjugates represent a promising avenue for creating powerful biochemical probes. These modified molecules can be used to investigate the roles of fructuronic acid in various biological processes. For example, by attaching a fluorescent tag or a reactive group to a fructuronic acid analogue, researchers can track its uptake, localization, and interaction with cellular components.

The preparation of such derivatives, like beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1----6)-O-alpha-D-glucopyranoside, demonstrates the feasibility of creating complex conjugates. nih.gov These probes can be invaluable for identifying and characterizing fructuronic acid-binding proteins, transporters, and enzymes. Furthermore, they can be used to study the metabolic pathways involving fructuronic acid and to elucidate its function in cellular signaling and regulation. The development of a diverse toolkit of fructuronic acid-based probes will significantly advance our understanding of its biological significance.

In-depth Investigations into the Role of Fructuronic Acid in Complex Biological Interactions

Emerging research highlights the importance of understanding the role of sugar acids, including fructuronic acid, in complex biological systems, particularly in the context of host-microbiome interactions. nih.govrsc.org The gut microbiota plays a crucial role in metabolizing various dietary components, producing a vast array of metabolites that can influence host health and disease. nih.govnih.gov

Metabolites produced by the gut microbiota, such as short-chain fatty acids and tryptophan metabolites, are known to modulate intestinal barrier function and the host immune system. nih.govfrontiersin.org Investigating how fructuronic acid is metabolized by the gut microbiota and how its metabolites interact with the host is a key area for future research. mdpi.com This includes identifying the specific gut microbes and enzymatic pathways involved in fructuronic acid degradation. researchgate.net Understanding these interactions could reveal novel mechanisms by which the microbiome influences host physiology and may lead to the development of new strategies for modulating the gut microbiome to improve health. nih.gov

Q & A

Q. What experimental designs are optimal for studying the enzymatic interactions of this compound in metabolic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., 14^{14}C or 13^{13}C) to track metabolic flux in vitro. Knockdown models (e.g., siRNA in hepatocytes) can isolate specific enzyme roles, while isothermal titration calorimetry (ITC) quantifies binding affinities . Ensure replication across biological triplicates to account for inter-assay variability .

Q. How can computational models improve the prediction of this compound’s physicochemical properties?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict solubility, pKa, and hydrogen-bonding networks. Validate models against experimental data (e.g., X-ray crystallography for bond angles) and publish code repositories for peer validation .

Q. What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, such as design of experiments (DoE), to optimize fermentation or synthesis parameters. Use near-infrared (NIR) spectroscopy for real-time monitoring and statistical process control (SPC) charts to detect deviations .

Data Interpretation & Reporting

Q. How should researchers handle missing or incomplete spectral data when publishing studies on this compound?

  • Methodological Answer : Follow Beilstein Journal guidelines: report missing data in supplementary materials with explanations (e.g., instrument limitations). Use multivariate imputation for statistical analyses but disclose assumptions in the methodology section .

Q. What frameworks are effective for structuring research questions on this compound’s role in glycobiology?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. Example: "In human fibroblasts (P), how does this compound (I) compared to glucuronic acid (C) influence glycosaminoglycan synthesis (O)?" .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical sourcing and citation of prior data on this compound?

  • Methodological Answer : Use databases like CAS Common Chemistry or PubMed for peer-reviewed studies. Avoid non-indexed platforms (e.g., ). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What protocols enhance reproducibility in studies involving this compound?

  • Methodological Answer : Publish raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo. Detail instrument calibration procedures and batch numbers of reagents in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.